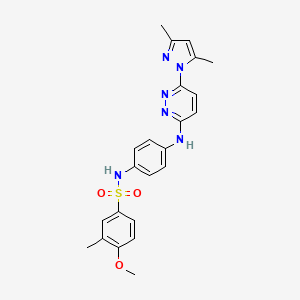
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H24N6O3S and its molecular weight is 464.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonamide group linked to a pyrazole and pyridazine moiety, which contributes to its biological activity. The molecular formula is C22H24N6O3S, with a molecular weight of approximately 420.53 g/mol.
Anticancer Activity
Research indicates that compounds containing pyrazole and pyridazine scaffolds exhibit significant anticancer properties. Specifically, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Compounds with similar structures have demonstrated antiproliferative effects against breast cancer cells.
- Lung Cancer : In vitro studies have shown that such compounds can inhibit lung cancer cell growth effectively.
The mechanism behind this activity often involves the modulation of key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways. For instance, it has been observed that related compounds can inhibit MEK1/2 kinases, leading to reduced phosphorylation of downstream targets like ERK1/2.
- Induction of Apoptosis : By disrupting cellular signaling pathways, these compounds can induce apoptosis in cancer cells, thereby reducing tumor growth.
Study on Antitumor Activity
In a recent study involving various pyrazole derivatives, it was found that compounds similar to this compound exhibited notable antitumor activity against multiple cancer types. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Toxicological Assessment
Toxicological studies are crucial for understanding the safety profile of new compounds. In one assessment involving related sulfonamide derivatives, the maximum tolerated dose was determined through both oral and intravenous administration methods. Results indicated significant inhibition of pMAPK in liver and lung tissues, suggesting effective pharmacological action while also providing insights into potential toxicity .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits proliferation in breast and lung cancer cells. |
| Kinase Inhibition | Potentially inhibits MEK1/2 kinases affecting MAPK pathway. |
| Apoptosis Induction | Promotes programmed cell death in malignant cells. |
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-15-13-20(9-10-21(15)32-4)33(30,31)28-19-7-5-18(6-8-19)24-22-11-12-23(26-25-22)29-17(3)14-16(2)27-29/h5-14,28H,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOAHRHZMPYLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














